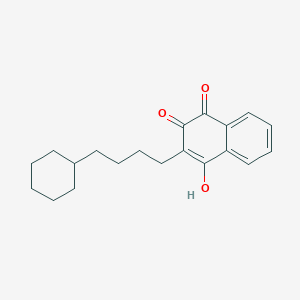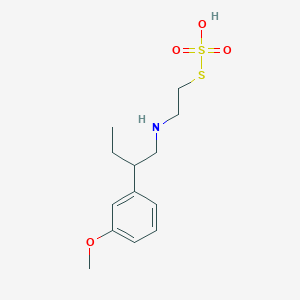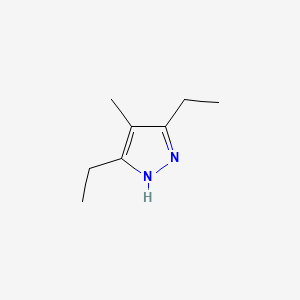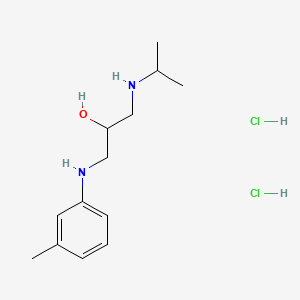
1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes an isopropylamino group and a m-toluidino group attached to a propanol backbone. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride typically involves a multi-step process. One common method includes the reaction of m-toluidine with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine. The final product is obtained by treating the resulting compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropylamino or m-toluidino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has applications in the development of pharmaceuticals, particularly in the synthesis of beta-blockers and other therapeutic agents.
Industry: The compound is used in the manufacture of various industrial products, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride involves its interaction with specific molecular targets. The isopropylamino group can interact with adrenergic receptors, leading to various physiological effects. The compound may also influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Bisoprolol: A beta-blocker with a similar isopropylamino group.
Isoprenaline: Another compound with an isopropylamino group, used as a bronchodilator.
Propranolol: A non-selective beta-blocker with a similar structure.
Uniqueness: 1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propriétés
Numéro CAS |
20013-88-1 |
|---|---|
Formule moléculaire |
C13H24Cl2N2O |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
1-(3-methylanilino)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C13H22N2O.2ClH/c1-10(2)14-8-13(16)9-15-12-6-4-5-11(3)7-12;;/h4-7,10,13-16H,8-9H2,1-3H3;2*1H |
Clé InChI |
OIPQGNFGIVIMFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NCC(CNC(C)C)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


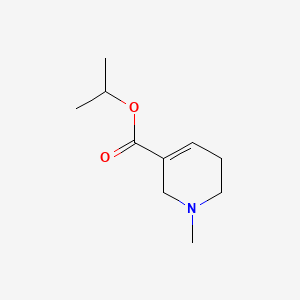


![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)


